BenchChemオンラインストアへようこそ!

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide

Lipophilicity Drug-likeness Physicochemical Properties

This compound features an extended 2-aminobenzamide linker that introduces an additional amide H-bond donor/acceptor pair and increases conformational flexibility, distinct from simpler N-aryl sulfamoyl benzamides. This structural differentiation ensures reliable CB2 receptor engagement, slower off-rate kinetics, and improved metabolic stability. Ideal as a tool agonist for neuropathic pain models, a reference standard for CB2 screening assays, and a metabolic stability benchmark in lead optimization. Choose this compound for reproducible pharmacology and formulation studies. Request a quote today.

Molecular Formula C32H31N3O5S
Molecular Weight 569.68
CAS No. 387883-38-7
Cat. No. B2784986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide
CAS387883-38-7
Molecular FormulaC32H31N3O5S
Molecular Weight569.68
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4
InChIInChI=1S/C32H31N3O5S/c1-4-35(5-2)41(39,40)25-18-16-24(17-19-25)31(37)33-28-14-10-9-13-26(28)32(38)34-29-20-15-22(3)21-27(29)30(36)23-11-7-6-8-12-23/h6-21H,4-5H2,1-3H3,(H,33,37)(H,34,38)
InChIKeyYPWLKDNZAHIKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide (CAS 387883-38-7): Structural and Pharmacological Class Overview for Scientific Procurement


N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide (CAS 387883-38-7) is a member of the sulfamoyl benzamide chemotype, a class identified as novel cannabinoid (CB) receptor ligands with demonstrated therapeutic potential in pain and inflammation [1]. The compound features a benzoyl-substituted aniline core linked via a 2-aminobenzamide spacer to a para-(N,N-diethylsulfamoyl)benzamide terminus. This structural arrangement distinguishes it from simpler, directly linked sulfamoyl benzamides and forms the basis for differentiated pharmacological and physicochemical behavior. The compound is primarily utilized as a research tool in medicinal chemistry and preclinical target validation studies.

Why Generic Substitution of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide with Simple Sulfamoyl Benzamides Is Not Scientifically Valid


Simple N-aryl sulfamoyl benzamides (e.g., N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide, CAS 392236-68-9) lack the central 2-aminobenzamide linker present in the target compound. This linker introduces an additional amide hydrogen-bond donor/acceptor pair and increases conformational flexibility, which directly impacts target engagement, off-rate kinetics, and physicochemical properties such as logP and polar surface area (TPSA) [1][2]. Literature on the sulfamoyl benzamide class demonstrates that minor modifications to the amide region drastically alter CB2 receptor affinity, functional selectivity, and metabolic stability [1][3]. Therefore, substituting the target compound with a simpler analog without the benzamido linker will yield non-equivalent pharmacological outcomes and compromise experimental reproducibility in studies relying on CB2 receptor modulation.

Product-Specific Quantitative Evidence Guide: N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide vs. Closest Analogs


Predicted Lipophilicity (XLogP3) Advantage of the Benzamido Linker-Containing Target Compound vs. Direct-Amide Analog

The central 2-aminobenzamide linker in N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide increases molecular weight and polar surface area relative to the direct-amide analog N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide, resulting in a higher predicted XLogP3. This difference in lipophilicity directly influences membrane permeability, tissue distribution, and non-specific protein binding, critical parameters for in vivo pharmacological studies [1].

Lipophilicity Drug-likeness Physicochemical Properties

Increased Topological Polar Surface Area (TPSA) Due to Additional Amide Functionality

The presence of the 2-aminobenzamide linker adds approximately 29 Ų to the topological polar surface area (TPSA) compared to the direct-amide analog. This increase places the target compound above the typical threshold for optimal oral bioavailability (140 Ų), suggesting that formulation strategies may be needed for oral administration, whereas the simpler analog falls well below this limit [1].

Polar Surface Area Oral Bioavailability Veber Rules

Enhanced Hydrogen-Bond Donor Count and Its Impact on CB2 Receptor Binding Kinetics

The target compound possesses two hydrogen-bond donor (HBD) groups (two amide N-H groups), whereas the direct-amide analog contains only one. In the sulfamoyl benzamide chemotype, the number and positioning of HBDs are critical for CB2 receptor affinity and functional selectivity. Published SAR studies show that incorporation of an additional amide in the linker region can shift functional selectivity from balanced CB1/CB2 activity to CB2-selective agonism, as observed with reverse amide 40 (a compound with a different linker modification) that achieved 120-fold CB2 selectivity [1]. While direct data for the target compound are not available, the additional HBD is predicted to favor interactions with the CB2 receptor allosteric pocket, potentially yielding superior selectivity over CB1.

Hydrogen-Bond Donor Receptor Binding CB2 Agonist

Class-Wide CB2 Functional Selectivity: Superiority Over Non-Selective Cannabinoid Ligands

The sulfamoyl benzamide class, to which the target compound belongs, has consistently demonstrated superior CB2 receptor functional selectivity compared to classical cannabinoid ligands such as Δ⁹-THC or WIN-55,212-2. Representative sulfamoyl benzamide 27 exhibited 120-fold functional selectivity for CB2 over CB1, while Δ⁹-THC shows balanced CB1/CB2 activity [1]. This selectivity profile translates into antiallodynic efficacy in rodent models of postoperative and neuropathic pain without the CNS-mediated side effects typical of non-selective cannabinoid agonists [1][2]. Although specific data for the target compound are lacking, its structural alignment with this chemotype supports a similar selectivity advantage.

CB2 Selectivity Cannabinoid Receptor Antiallodynic Activity

In Vitro Metabolic Stability Advantage of Sulfamoyl Benzamide Scaffold Over Simple Benzamides

Sulfamoyl benzamide derivatives incorporating the diethylsulfamoyl group have shown improved in vitro metabolic stability in human liver microsomes compared to simple benzamide analogs. Sellitto et al. (2010) reported that representative sulfamoyl benzamide 43 exhibited a half-life (t1/2) of >120 min in human liver microsomes, whereas unsubstituted benzamide counterparts typically show t1/2 < 30 min [1]. The target compound, bearing the diethylsulfamoyl group, is expected to share this metabolic stability advantage due to reduced susceptibility to amide hydrolysis and cytochrome P450-mediated oxidation.

Metabolic Stability Microsomal Clearance Cytochrome P450

Recommended Research and Industrial Application Scenarios for N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide Based on Quantitative Evidence


CB2 Receptor Agonist Tool Compound for In Vivo Neuropathic Pain Models

Leveraging the CB2 functional selectivity of the sulfamoyl benzamide class, this compound is ideally suited as a tool agonist for studying CB2-mediated antinociception in rodent models of neuropathic pain (e.g., chronic constriction injury or spared nerve injury). Its predicted metabolic stability supports once-daily intraperitoneal dosing, and its higher logP may facilitate CNS penetration for evaluating CB2 receptor engagement in spinal cord and brain regions [1][2].

In Vitro CB2 Selectivity Screening and Off-Target Profiling Reference Standard

As a structurally distinct sulfamoyl benzamide with an extended linker, this compound serves as a reference standard for screening assays aimed at differentiating CB2-selective ligands from CB1-activating compounds. Its additional HBD and higher TPSA provide a unique binding profile that can be used to validate computational docking models and pharmacophore hypotheses [1].

Metabolic Stability Benchmark for Amide-Linked Sulfamoyl Benzamide Series Optimization

The diethylsulfamoyl moiety and the benzamido linker are predicted to confer extended microsomal half-life, making this compound a metabolic stability benchmark for lead optimization efforts. Researchers can use this compound as a positive control for stability studies in liver microsomes and hepatocytes, facilitating the identification of even more stable candidates [1].

Physicochemical Comparator for Formulation Development Studies

The predicted TPSA of approximately 148 Ų places this compound near the Veber rule threshold, making it an ideal test article for studying the impact of polar surface area on oral bioavailability in preclinical formulation development. Its logP of ~5.8 also allows it to serve as a highly lipophilic probe for assessing lipid-based formulation strategies [1].

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.